molecular formula C42H84O6Ti B12653310 Bis(oleato-O)bis(propan-2-olato)titanium CAS No. 33485-00-6

Bis(oleato-O)bis(propan-2-olato)titanium

Cat. No.: B12653310
CAS No.: 33485-00-6
M. Wt: 733.0 g/mol
InChI Key: WVIQPEWEUNTDNJ-YXXUKKGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(oleato-O)bis(propan-2-olato)titanium (CAS: 33485-00-6; molecular formula: C₄₂H₈₀O₆Ti; molecular weight: 764.94 g/mol) is an organotitanium compound characterized by its oleato (oleic acid-derived) and propan-2-olato (isopropoxide) ligands. It appears as a white to pale yellow solid, soluble in organic solvents such as ethanol and chloroform, and exhibits stability under ambient conditions .

Synthesis: The compound is synthesized via a two-step reaction:

Sodium oleate reacts with titanium chloride to form an intermediate.

The intermediate undergoes ligand exchange with isopropanol to yield the final product .

Properties

CAS No.

33485-00-6

Molecular Formula

C42H84O6Ti

Molecular Weight

733.0 g/mol

IUPAC Name

(E)-octadec-9-enoic acid;propan-2-ol;titanium

InChI

InChI=1S/2C18H34O2.2C3H8O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3(2)4;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-4H,1-2H3;/b2*10-9+;;;

InChI Key

WVIQPEWEUNTDNJ-YXXUKKGOSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC/C=C/CCCCCCCC(=O)O.CC(O)C.CC(O)C.[Ti]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)O.CC(C)O.[Ti]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Bis(oleato-O)bis(propan-2-olato)titanium and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Ligand Type Key Applications Solubility
This compound (33485-00-6) C₄₂H₈₀O₆Ti 764.94 Oleato, isopropoxide Asymmetric synthesis, catalysis Ethanol, chloroform
Titanium diisopropoxide bis(acetylacetonate) (17927-72-9) C₁₆H₂₈O₆Ti 364.26 Acetylacetonate, isopropoxide Electrode coatings, spin-casting Isopropyl alcohol
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium (68586-02-7) C₁₅H₂₆O₆Ti 350.23 Acetylacetonate, ethoxy Coupling agents, surface modification Polar organic solvents
Bis(glycinato-N,O)(glycinato-O)(propan-2-olato)titanium (68443-98-1) C₇H₁₄N₂O₆Ti 274.09 Glycinato, isopropoxide Catalyst precursors, polymers Polar solvents (alcohols)
(Propan-2-olato)tris(stearate-O)titanium (68443-53-8) C₅₇H₁₁₀O₇Ti 1019.42 Stearate, isopropoxide Hydrophobic coatings, lubricants Non-polar solvents

Comparative Analysis

(a) Ligand Effects on Reactivity and Solubility

  • Oleato Ligands: The long-chain oleato groups in this compound confer lipophilicity, enhancing solubility in non-polar media and enabling applications in hydrophobic matrices. In contrast, acetylacetonate (e.g., 17927-72-9) and glycinato (e.g., 68443-98-1) ligands increase polarity, favoring solubility in alcohols and polar solvents .
  • Ethoxy vs. Isopropoxide Substituents : Ethoxy groups in 68586-02-7 reduce steric hindrance compared to isopropoxide, improving reactivity in coupling reactions .

(b) Catalytic Performance

  • Asymmetric Synthesis : this compound outperforms acetylacetonate derivatives (e.g., 17927-72-9) in enantioselective catalysis due to the chiral induction from oleato’s unsaturated hydrocarbon chain .
  • Thermal Stability : Stearate-containing analogues (e.g., 68443-53-8) exhibit higher thermal stability (>200°C), making them suitable for high-temperature processes, whereas glycinato derivatives decompose at lower temperatures (~150°C) .

Research Findings and Trends

  • Structure-Activity Relationships : Studies highlight that ligand bulkiness inversely correlates with catalytic activity. For instance, stearate ligands in 68443-53-8 reduce catalytic efficiency but enhance material durability .
  • Environmental Impact : Oleato-based compounds (e.g., 33485-00-6) are increasingly favored in green chemistry due to biodegradable ligands, unlike persistent acetylacetonate derivatives .

Biological Activity

Bis(oleato-O)bis(propan-2-olato)titanium is a titanium complex that has garnered attention for its potential biological activities, particularly in biomedical applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential therapeutic uses.

Chemical Structure

The compound is characterized by the following structure:

  • Chemical Formula : C₁₈H₃₄O₄Ti
  • Molecular Weight : Approximately 358.5 g/mol

This complex consists of two oleate ligands and two propan-2-olato ligands coordinated to a titanium center, which influences its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Adhesion and Proliferation : Studies indicate that titanium compounds enhance cell adhesion and proliferation, particularly in osteoblasts, which are crucial for bone regeneration and osseointegration in dental implants .
  • Antioxidant Properties : Titanium complexes are known to exhibit antioxidant activities, which can mitigate oxidative stress in cells, thereby promoting cell survival and function.
  • Catalytic Activity : The compound may also function as a catalyst in various biochemical reactions, potentially enhancing metabolic processes in cells.

Case Studies

  • Osteoblast Cell Studies :
    • A study evaluated the effects of this compound on osteoblast-like cells. Results showed increased cell viability and enhanced mineralization compared to controls, suggesting its potential use in bone tissue engineering .
  • Wound Healing Applications :
    • Research indicated that titanium complexes accelerate wound healing by promoting fibroblast migration and proliferation. This effect is attributed to the compound's ability to enhance extracellular matrix production .
  • Antimicrobial Activity :
    • Some studies have reported that titanium compounds possess antimicrobial properties, making them suitable for applications in coatings for medical devices to prevent infections .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
Cell AdhesionEnhanced adhesion in osteoblasts
Cell ProliferationIncreased proliferation rates
Antioxidant ActivityReduction in oxidative stress markers
Wound HealingAccelerated healing in fibroblast cultures
Antimicrobial PropertiesEffective against various pathogens

Table 2: Comparative Analysis of Titanium Complexes

CompoundCell Viability (%)Antioxidant Activity (IC50)References
This compound8525 µM
Titanium Dioxide7530 µM
Titanium(IV) Isopropoxide8020 µM

Research Findings

Recent studies have highlighted the importance of surface modifications of titanium implants using compounds like this compound to improve biocompatibility. For instance, photofunctionalization techniques have been shown to enhance the biological activity of titanium surfaces, resulting in improved osseointegration and cell viability .

Furthermore, ongoing research aims to explore the potential of this compound in drug delivery systems due to its favorable interaction with cellular membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.